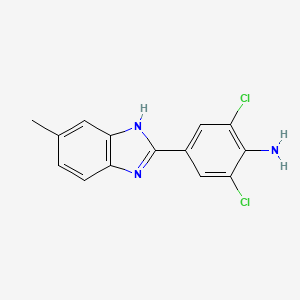
2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline is a chemical compound with the molecular formula C14H11Cl2N3 and a molecular weight of 292.17 . It is used in the synthesis of various biologically active compounds .
Molecular Structure Analysis
The molecular structure of 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline consists of a benzene ring substituted with two chlorine atoms and an aniline group. The aniline group is further substituted with a 6-methyl-1H-1,3-benzodiazol-2-yl group .Scientific Research Applications
Antimicrobial Activity
A significant application of 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline derivatives is in the development of compounds with antimicrobial properties. Research has shown that novel synthesized benzimidazole nucleus containing 4-oxo-thiazolidine derivatives, derived from Schiff bases of N-arylidene-2-(6-methyl-1H-benzo[d]imidazol-2-yl)anilines, exhibit in vitro antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Makwana, 2011). Another study focused on anilino benzimidazoles, where compounds displayed notable antibacterial and antifungal activity, highlighting their potential as antimicrobial agents (Tunçbilek, Göker, Ertan, Eryigit, Kendi, & Altanlar, 1997).
Organic Synthesis and Chemical Properties
The chemical reactivity and synthesis applications of compounds related to 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline have been explored in various studies. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones utilizing N-aryl-2-chloroacetamides as electrophilic building blocks demonstrates the versatility of these compounds in organic synthesis, producing ring-annulated products in acceptable yields (Janardhan, Srinivas, Rajitha, & Péter, 2014). Additionally, the photoreaction study of benzotriazoles, which relates to the core structure of the compound , sheds light on the photochemical properties and potential applications of these compounds in material science and organic synthesis (Märky, Schmid, & Hansen, 1979).
Anticancer and Antitubercular Activity
Research into the biological activities of 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline derivatives has included investigations into their anticancer and antitubercular properties. Novel substituted aniline-based heterocyclic dispersed azo dyes, derived from reactions with 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one, have shown appreciable antitubercular activity and the potential to inhibit the growth of cancerous cells, demonstrating the broad spectrum of biological activities exhibited by these compounds (Maliyappa, Keshavayya, Mallikarjuna, & Pushpavathi, 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing a range of biological activities .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to downstream effects on cellular functions .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline . .
properties
IUPAC Name |
2,6-dichloro-4-(6-methyl-1H-benzimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3/c1-7-2-3-11-12(4-7)19-14(18-11)8-5-9(15)13(17)10(16)6-8/h2-6H,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBNLXDKHNYYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C(=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

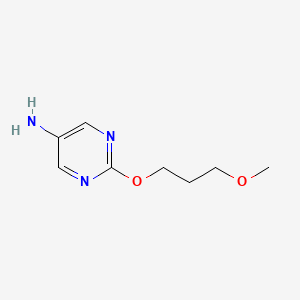
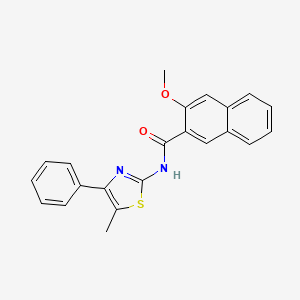
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2636139.png)
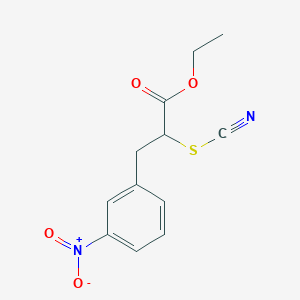
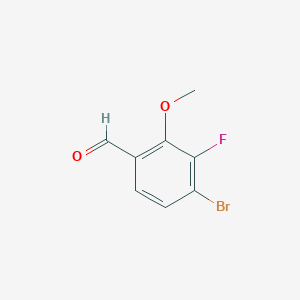
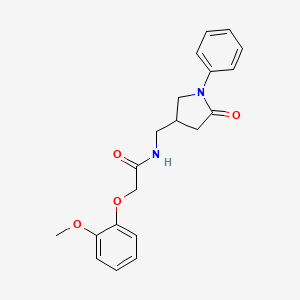

![N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2636145.png)
![8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2636148.png)
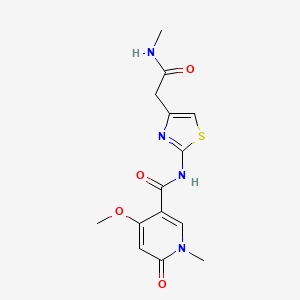
![8-methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2636155.png)
![3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane](/img/structure/B2636157.png)
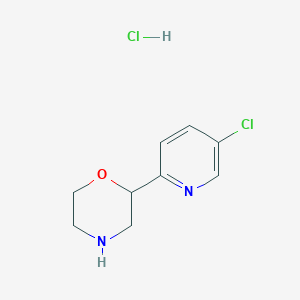
![N-[2-[[1-(4-Chloro-2-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2636159.png)